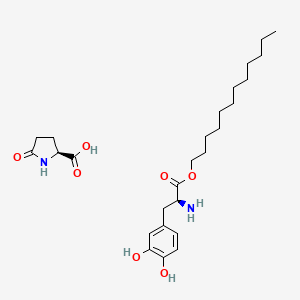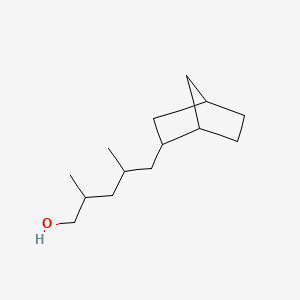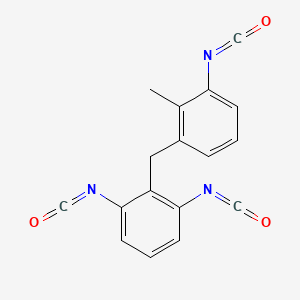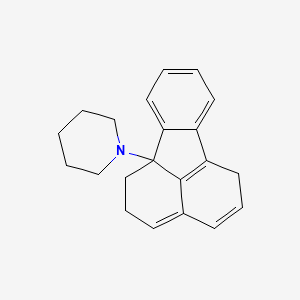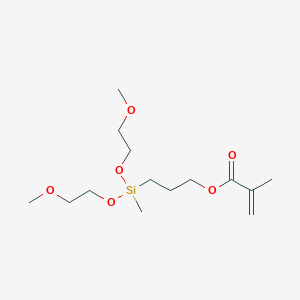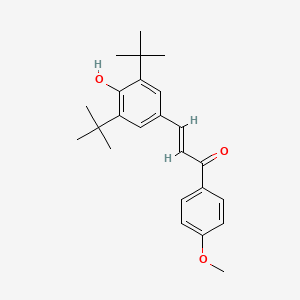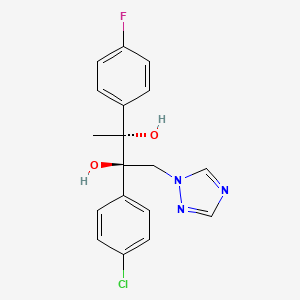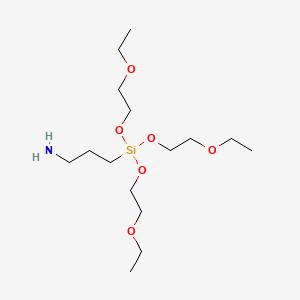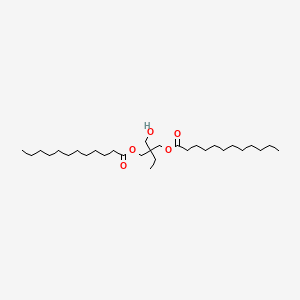
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate is an organic compound that belongs to the class of esters. It is derived from 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and lauric acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate typically involves the esterification of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with lauric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction conditions ensures efficient conversion of reactants to the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and lauric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol and lauric acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance coatings, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester bonds in the compound can be hydrolyzed, releasing the active components that exert specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: The precursor to the dilaurate ester.
Lauric Acid: The fatty acid component of the ester.
Trimethylolpropane: A similar compound with three hydroxyl groups.
Uniqueness
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
68849-44-5 |
|---|---|
Molekularformel |
C30H58O5 |
Molekulargewicht |
498.8 g/mol |
IUPAC-Name |
[2-(dodecanoyloxymethyl)-2-(hydroxymethyl)butyl] dodecanoate |
InChI |
InChI=1S/C30H58O5/c1-4-7-9-11-13-15-17-19-21-23-28(32)34-26-30(6-3,25-31)27-35-29(33)24-22-20-18-16-14-12-10-8-5-2/h31H,4-27H2,1-3H3 |
InChI-Schlüssel |
CJONEYCGBCRINF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


